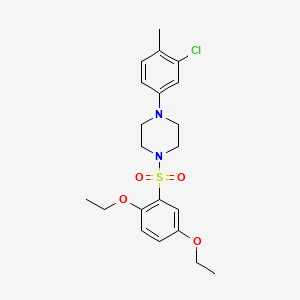
1-(3-CHLORO-4-METHYLPHENYL)-4-(2,5-DIETHOXYBENZENESULFONYL)PIPERAZINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-CHLORO-4-METHYLPHENYL)-4-(2,5-DIETHOXYBENZENESULFONYL)PIPERAZINE is a useful research compound. Its molecular formula is C21H27ClN2O4S and its molecular weight is 438.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-Chloro-4-methylphenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities. This compound is part of a broader class of piperazine derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves multiple steps, typically starting with the formation of the piperazine ring followed by the introduction of various substituents. The general synthetic route can be summarized as follows:
- Formation of Piperazine : The initial step involves the reaction of 3-chloro-4-methylphenyl compounds with piperazine.
- Sulfonylation : The introduction of the 2,5-diethoxybenzenesulfonyl group is achieved through sulfonation reactions.
- Purification : The final product is purified using crystallization or chromatography techniques.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of piperazine derivatives. The compound has shown significant activity against various bacterial strains, particularly Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate that it possesses potent antibacterial effects, making it a candidate for further development as an antimicrobial agent.
| Microorganism | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Candida albicans | 25 |
Antiviral Activity
In addition to its antibacterial properties, there is emerging evidence suggesting that piperazine derivatives may exhibit antiviral activity. Compounds with similar structures have been evaluated for their efficacy against viruses such as SARS-CoV-2. Preliminary results indicate that modifications in the piperazine scaffold can enhance antiviral properties.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with microbial cell wall synthesis or inhibit viral replication through interaction with specific viral proteins.
Case Studies
Several case studies have documented the biological efficacy of related piperazine compounds:
- Study on Antibacterial Properties : A study published in Journal of Antimicrobial Chemotherapy reported that piperazine derivatives exhibit varying degrees of antibacterial activity depending on their substituents. The study highlighted that compounds with electron-withdrawing groups showed enhanced activity against Gram-positive bacteria .
- Antiviral Screening : Research conducted by Zhang et al. (2023) demonstrated that certain piperazine derivatives displayed promising inhibition against SARS-CoV-2 main protease (Mpro), suggesting potential as antiviral agents .
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O4S/c1-4-27-18-8-9-20(28-5-2)21(15-18)29(25,26)24-12-10-23(11-13-24)17-7-6-16(3)19(22)14-17/h6-9,14-15H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBXGJZCONKRRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













